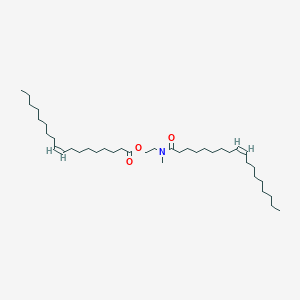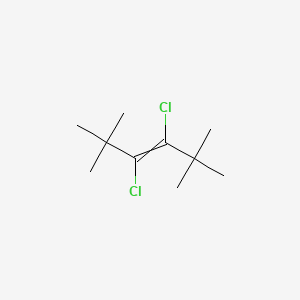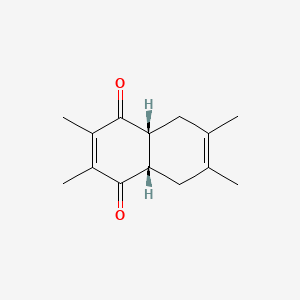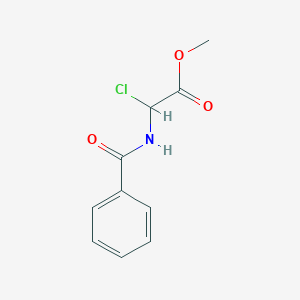![molecular formula C9H11N3O5 B14645268 1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione CAS No. 52918-26-0](/img/structure/B14645268.png)
1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione is a chemical compound known for its unique structure and properties It features a triazinane ring with two oxirane (epoxide) groups attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione typically involves the reaction of triazinane derivatives with epoxide-containing reagents. One common method involves the reaction of cyanuric chloride with glycidol under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, and the reaction temperature is maintained at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: Reduction reactions can convert the epoxide groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide rings under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide groups can yield diols, while nucleophilic substitution can produce a variety of substituted triazinane derivatives .
科学的研究の応用
1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
作用機序
The mechanism of action of 1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various substrates . This reactivity is exploited in applications such as polymerization and surface modification .
類似化合物との比較
Similar Compounds
Bisphenol A diglycidyl ether: Similar in having epoxide groups but differs in the core structure.
Diglycidyl resorcinol ether: Another compound with epoxide groups, used in similar applications.
Bisphenol F diglycidyl ether: Similar in structure and applications but with different substituents on the aromatic ring.
Uniqueness
1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione is unique due to its triazinane core, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high thermal stability and reactivity .
特性
IUPAC Name |
1,3-bis(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O5/c13-7-10-8(14)12(2-6-4-17-6)9(15)11(7)1-5-3-16-5/h5-6H,1-4H2,(H,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCOXVISFBRIKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C(=O)NC(=O)N(C2=O)CC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634486 |
Source


|
| Record name | 1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52918-26-0 |
Source


|
| Record name | 1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14645199.png)

![2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone](/img/structure/B14645202.png)



![5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octan-6-ol](/img/structure/B14645212.png)
![3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14645219.png)
![5-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate](/img/structure/B14645225.png)



